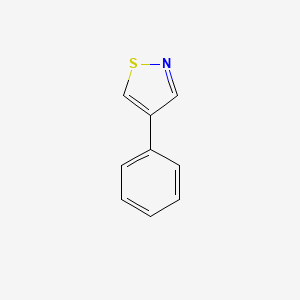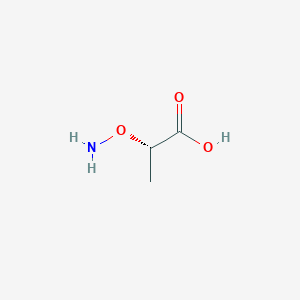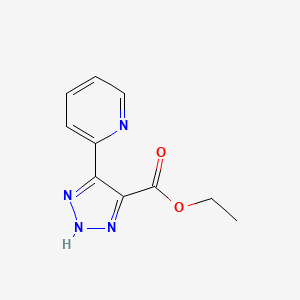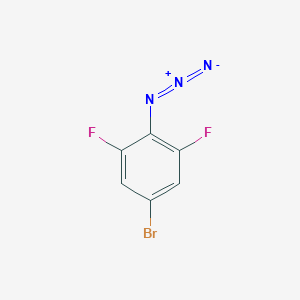
3-(2,5-Difluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Difluorophenyl)butanoic acid: is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a butanoic acid moiety attached to a difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)butanoic acid typically involves the reaction of 2,5-difluorobenzene with butanoic acid derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 2,5-difluorobenzene is reacted with a butanoic acid chloride in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,5-Difluorophenyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups onto the difluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2,5-Difluorophenyl)butanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its difluorophenyl group can enhance binding affinity and specificity in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical modifications makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 3-(2,5-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3-(2,4-Difluorophenyl)butanoic acid
- 3-(2,6-Difluorophenyl)butanoic acid
- 3-(3,5-Difluorophenyl)butanoic acid
Comparison: While these compounds share a similar core structure, the position of the fluorine atoms on the phenyl ring can significantly impact their chemical properties and reactivity. For example, 3-(2,5-Difluorophenyl)butanoic acid may exhibit different reactivity patterns in substitution reactions compared to its 2,4- or 2,6-difluorophenyl counterparts. This uniqueness makes this compound particularly valuable in specific applications where its distinct reactivity is advantageous .
Eigenschaften
Molekularformel |
C10H10F2O2 |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
3-(2,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6(4-10(13)14)8-5-7(11)2-3-9(8)12/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
AHTMTFWPIZWBIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=C(C=CC(=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13574630.png)

![1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)

